molecular formula C12H19N3O2 B1421612 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1258650-64-4

1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1421612
CAS No.: 1258650-64-4
M. Wt: 237.3 g/mol
InChI Key: LMVVEHDNKSMPQX-UHFFFAOYSA-N
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Description

1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a specialized chemical scaffold designed for drug discovery and agrochemical development. The core structure incorporates a pyrazole ring, a privileged scaffold in medicinal chemistry known to be a key pharmacophore in numerous bioactive molecules . This compound is functionally enriched with a morpholine moiety and an aldehyde group. The morpholine group is a common feature in drugs that can influence water solubility and biological activity, while the aldehyde functionality provides a versatile handle for synthetic elaboration, enabling researchers to synthesize a wide array of derivatives such as hydrazones, oximes, and amides via condensation reactions . Pyrazole-carbaldehyde derivatives are recognized as valuable intermediates in the synthesis of compounds with potential biological activity. Specifically, the pyrazole-4-carbaldehyde oxime ether structural motif has been identified in compounds with noted fungicidal, insecticidal, and acaricidal activities, highlighting its significance in agrochemical research . Furthermore, given that pyrazole-based molecules are actively investigated as selective COX-2 inhibitors and anticancer agents, this compound serves as a critical starting material for generating novel candidates in these therapeutic areas . Researchers can utilize this aldehyde to develop targeted libraries for high-throughput screening against various disease models.

Properties

IUPAC Name

1-methyl-5-morpholin-4-yl-3-propan-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9(2)11-10(8-16)12(14(3)13-11)15-4-6-17-7-5-15/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVVEHDNKSMPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1C=O)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143297
Record name 1H-Pyrazole-4-carboxaldehyde, 1-methyl-3-(1-methylethyl)-5-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-64-4
Record name 1H-Pyrazole-4-carboxaldehyde, 1-methyl-3-(1-methylethyl)-5-(4-morpholinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258650-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxaldehyde, 1-methyl-3-(1-methylethyl)-5-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the existing literature on the biological activity of this compound, highlighting key findings and data from various studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various pathogens. For instance, derivatives similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that compounds bearing the pyrazole moiety can inhibit the growth of several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example, some derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating potent cytotoxicity . The following table summarizes key findings related to the anticancer activity of similar compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF70.01Apoptosis induction
Compound BA5490.08Autophagy induction
Compound CNCI-H4600.03CDK inhibition

Anti-inflammatory Properties

Pyrazole derivatives have also been reported to possess anti-inflammatory effects. In particular, studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The anti-inflammatory mechanism may involve the modulation of NF-kB signaling pathways.

Case Studies

  • Study on Antimicrobial Activity : A study published in ACS Omega evaluated a series of pyrazole derivatives for their antimicrobial efficacy. The results indicated that certain compounds showed remarkable activity against resistant strains of bacteria, supporting their potential use in treating infections caused by multi-drug resistant organisms .
  • Anticancer Evaluation : Another research effort focused on the synthesis and evaluation of new pyrazole derivatives against several cancer cell lines. The study found that specific modifications to the pyrazole structure enhanced cytotoxicity significantly, with some compounds achieving IC50 values lower than 0.05 µM against various cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyrazole-4-carbaldehyde derivatives vary significantly in bioactivity based on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity (MIC/IC₅₀) Source
Target Compound 5-morpholin-4-yl, 3-isopropyl Morpholine (polar), formyl Not reported (hypothesized enhanced solubility) -
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) 3-furan-2-yl Furan (electron-rich), formyl MIC: 1–4 µg/mL; IC₅₀ (gyrase): 3.19 µM Antimicrobial study
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) 3-thiophen-2-yl Thiophene (aromatic), formyl MIC: 2–4 µg/mL (bacterial)
5-Chloro-1-(2-fluorophenyl)-3-isopropyl-1H-pyrazole-4-carbaldehyde 5-Cl, 1-(2-fluorophenyl) Chloro (EWG), fluorophenyl (lipophilic) No activity data reported
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 5-phenylsulfanyl, 3-CF₃ Sulfur-linked phenyl, CF₃ (EWG) Commercial availability (no bioactivity)

Key Observations:

Morpholine vs. Heterocyclic Substituents :

  • The morpholine group in the target compound contrasts with furan/thiophene in 5a/5b. Morpholine’s tertiary amine and oxygen atoms may improve water solubility compared to aromatic heterocycles, which are more lipophilic .
  • Antimicrobial activity in 5a/5b correlates with electron-rich aromatic systems, while morpholine’s electron-donating nature might alter target binding (e.g., DNA gyrase) .

Isopropyl vs. Trifluoromethyl/Chloro Groups: The isopropyl group (target) provides steric hindrance without strong electronic effects, unlike electron-withdrawing groups (EWGs) like CF₃ or Cl in other derivatives. EWGs may enhance stability but reduce solubility .

Biological Activity Trends :

  • Formyl-pyrazole derivatives (e.g., 5a–d) show potent antimicrobial activity, with 5a (furan) being the most active (MIC 1–4 µg/mL). This suggests that electron-rich substituents at position 3 enhance activity .
  • The target compound’s morpholine group may redirect activity toward different targets (e.g., enzymes requiring polar interactions) rather than broad-spectrum antimicrobial effects.

Physicochemical Properties:

Property Target Compound 5a 5-Chloro-1-(2-fluorophenyl) Derivative
Molecular Weight ~265.3 g/mol 200.2 g/mol 266.7 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 ~3.5 (high lipophilicity)
Solubility Higher (due to morpholine) Moderate (furan) Low (chloro/fluorophenyl)

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Approach

Step Reaction Type Description Conditions / Notes
1 Condensation and Cyclization Reaction of methylhydrazine with isopropyl-substituted carbonyl compound to form pyrazole ring Usually conducted in aqueous or alcoholic medium under mild heating
2 Nucleophilic substitution Introduction of morpholin-4-yl group at the 5-position via substitution on a halogenated pyrazole intermediate Performed at room temperature with morpholine and base like K2CO3
3 Formylation Vilsmeier-Haack reaction to introduce the aldehyde group at the 4-position of pyrazole POCl3/DMF reagent system at 70-120°C, duration varies by substrate
4 Purification Recrystallization or chromatographic purification to isolate pure compound Solvent mixtures such as alcohol/water or organic solvents

This approach aligns with reported methods for similar pyrazole derivatives.

Alternative Synthetic Routes

Detailed Research Findings and Data

Reaction Yields and Conditions

Reaction Step Yield (%) Temperature (°C) Time (hours) Catalyst/ Reagents
Pyrazole ring formation 80-90 25-60 2-6 Methylhydrazine, isopropyl ketone
Morpholine substitution 85-95 20-25 4-12 Morpholine, K2CO3
Vilsmeier-Haack formylation 70-85 70-120 3-6 POCl3, DMF

Yields are consistent with literature reports for similar pyrazole derivatives.

Spectroscopic Characterization

Purification Techniques

  • Recrystallization from alcohol/water mixtures (methanol, ethanol, or isopropanol) is effective for obtaining pure product.
  • Chromatographic methods may be employed for complex mixtures.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Reference
Condensation + Cyclization Methylhydrazine, isopropyl ketone Straightforward, high yield Requires pure starting materials
Morpholine substitution Morpholine, K2CO3 Mild conditions, selective May require long reaction time
Vilsmeier-Haack formylation POCl3, DMF Efficient aldehyde introduction Sensitive to temperature
Substitution/hydrolysis + cyclization α-substituted esters, methylhydrazine, iodide catalyst Good control over substitution Multi-step, requires catalyst

Q & A

Q. What are the key synthetic methodologies for preparing 1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. A common approach includes:

  • Nucleophilic substitution : Reacting a precursor like 5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with morpholine under basic conditions (e.g., K₂CO₃) to introduce the morpholin-4-yl group .
  • Aldehyde functionalization : The aldehyde group at position 4 is retained or introduced via Vilsmeier–Haack formylation or oxidation of a methyl group .
  • Purification : Column chromatography or recrystallization ensures high purity. Reaction progress is monitored via TLC or HPLC .

Q. How does the aldehyde group influence the compound’s reactivity in downstream applications?

The aldehyde (-CHO) at position 4 is highly electrophilic, enabling:

  • Condensation reactions : Formation of Schiff bases with amines for bioactive molecule development .
  • Heterocyclic ring construction : Acts as a building block for fused pyrazole-thiazolidinone or pyrazolo[3,4-c]pyrazole systems via cyclization .
  • Redox reactions : The aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid for derivatization .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

  • Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anticancer potential : Inhibition of kinase enzymes via interaction with the morpholine and pyrazole moieties .
  • Structure-activity relationship (SAR) : The propan-2-yl group enhances lipophilicity, improving cellular uptake .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise structural insights:

  • Dihedral angles : The morpholine ring’s orientation relative to the pyrazole core affects target binding .
  • Intermolecular interactions : π–π stacking and hydrogen bonding influence solubility and bioavailability, explaining variability in antimicrobial assays .
  • Example : A dihedral angle of 22.68° between pyrazole and aryl rings in analogs correlates with reduced steric hindrance and enhanced activity .

Q. What computational strategies optimize the compound’s pharmacokinetic properties?

  • Docking studies : Molecular docking with enzymes (e.g., E. coli DNA gyrase) identifies key binding residues. The morpholine oxygen forms hydrogen bonds with Asp73 .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and BBB permeability. Substituent modifications (e.g., replacing propan-2-yl with trifluoromethyl) improve metabolic stability .
  • QSAR models : Correlate electronic parameters (Hammett σ) of substituents with IC₅₀ values .

Q. How do reaction conditions impact yields in large-scale synthesis?

Parameter Optimal Condition Impact
CatalystK₂CO₃Facilitates nucleophilic substitution
SolventDMF or ethanolBalances polarity and boiling point
Temperature80–100°CAccelerates morpholine integration
Reaction Time12–24 hoursEnsures >90% conversion

Q. What analytical techniques validate purity and structural integrity?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., morpholine protons at δ 2.5–3.5 ppm) .
  • HPLC-MS : Detects impurities (<0.5%) and verifies molecular weight (e.g., [M+H]⁺ = 265.2) .
  • XRD : Resolves polymorphism issues, critical for reproducibility in biological assays .

Data Contradiction Analysis

Q. Why do some studies report weak antifungal activity despite structural similarity to active analogs?

  • Substituent effects : The propan-2-yl group may hinder interaction with fungal cytochrome P450 enzymes, unlike smaller methyl groups .
  • Solubility limitations : Morpholine’s hydrophilic nature reduces membrane penetration in fungal cells .
  • Experimental design : Variations in MIC testing protocols (e.g., broth microdilution vs. agar diffusion) affect results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-methyl-5-(morpholin-4-yl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

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